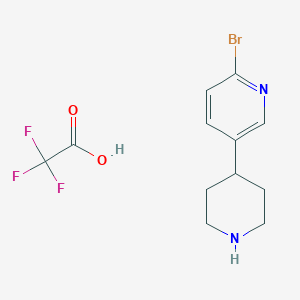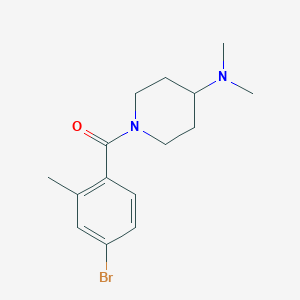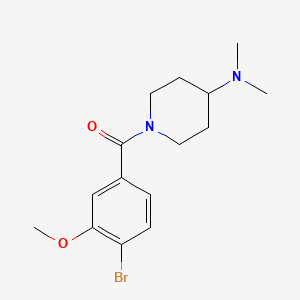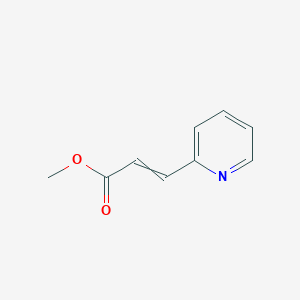
3-(2-吡啶基)-2-丙烯酸甲酯
描述
Methyl 3-(2-pyridyl)-2-propenoate is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-pyridyl)-2-propenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-pyridyl)-2-propenoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
唑基-3-丙烯酸酯的结构分析:Blake、McNab 和 Thornley (1997) 的一项研究探讨了四种唑基-3-丙烯酸酯的结构,包括 3-(2-吡啶基)-2-丙烯酸甲酯的变体。该研究重点介绍了这些化合物中唑环和平面结构和侧链,在某些衍生物中观察到广泛的氢键 (Blake、McNab 和 Thornley,1997)。
美地安宁类似物的合成:Časar 等人。(2005) 描述了 (2E)-3-二甲氨基-2-(1H-吲哚-3-基)-丙烯酸甲酯的合成,该化合物是 3-(2-吡啶基)-2-丙烯酸甲酯的近亲。他们的工作说明了如何有效地合成这种化合物,并用各种(硫代)脲进一步处理,以产生高产率的衍生物,从而扩大了美地安宁类似物的家族 (Časar、Bevk、Svete 和 Stanovnik,2005)。
立体选择性合成:Zhong 等人。(1999) 的研究重点是 (S)-3-氨基-3-(3-吡啶基)丙酸甲酯的高效立体选择性合成,该化合物的结构与 3-(2-吡啶基)-2-丙烯酸甲酯相似。他们的方法提供了对与药物化学相关的复杂结构合成的见解 (Zhong 等人,1999)。
合成转化:Baš 等人。(2001) 对 (Z)-2-((叔丁氧羰基)氨基)-3-(二甲氨基)丙烯酸甲酯的合成和转化进行了研究,该化合物在结构上与 3-(2-吡啶基)-2-丙烯酸甲酯有关。他们的研究有助于了解此类化合物的化学反应性和在有机合成中的潜在应用 (Baš、Rečnik、Svete、Golic-Grdadolnik 和 Stanovnik,2001)。
反应性和制备研究:Koch 等人。(1990) 讨论了 3,3-双(4-二甲氨基)吡啶鎓-1-基)丙烯酸甲酯二氯化物的制备、结构和反应性,该化合物与目标化合物密切相关。这项研究提供了关于此类化合物的合成和潜在反应性的宝贵信息 (Koch、Waterman、Banks 和 Streitwieser,1990)。
四氢吡啶的环化和合成:Zhu、Lan 和 Kwon (2003) 探索了使用 2-甲基-2,3-丁二烯酸乙酯合成四氢吡啶,该化合物在结构上与 3-(2-吡啶基)-2-丙烯酸甲酯相似。他们的发现有助于理解此类化合物的合成途径和反应性 (Zhu、Lan 和 Kwon,2003)。
属性
IUPAC Name |
methyl 3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVUFHSLSLFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-pyridyl)-2-propenoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


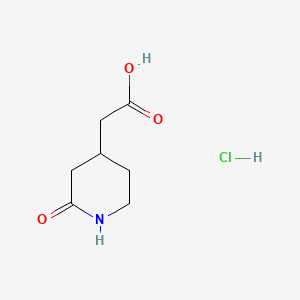
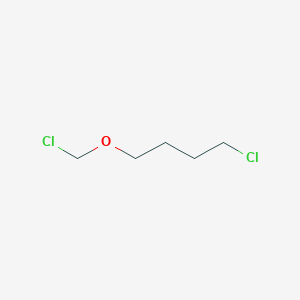
![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
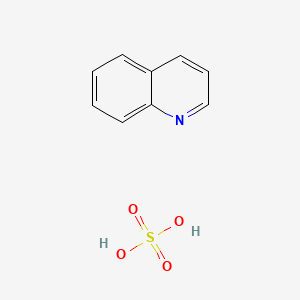
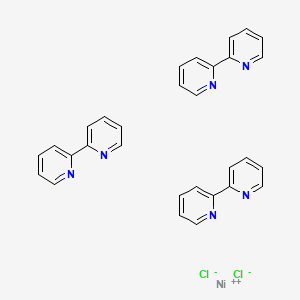


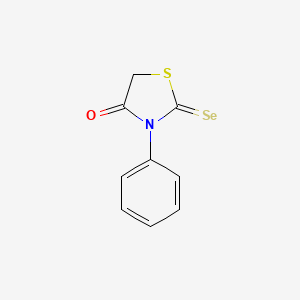
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
